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Compound of Interest

Compound Name:
1-Phenylcyclopropanamine

Hydrochloride

Cat. No.: B1205637 Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 1-Phenylcyclopropanamine
Hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug

development who require detailed spectroscopic information for structural elucidation and

characterization of this compound. This document includes tabulated spectral data, detailed

experimental protocols for data acquisition, and a workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Phenylcyclopropanamine
Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30 - 7.50 Multiplet 5H
Aromatic protons

(C₆H₅)

~1.40 - 1.60 Multiplet 2H
Cyclopropyl protons

(CH₂)

~1.20 - 1.30 Multiplet 2H
Cyclopropyl protons

(CH₂)

~9.0 - 10.0 Broad Singlet 3H
Ammonium protons (-

NH₃⁺)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual

experimental values may vary depending on the solvent and instrument used.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~135-140 Aromatic C (quaternary)

~128-130 Aromatic CH

~126-128 Aromatic CH

~35-40 Quaternary Cyclopropyl C (C-NH₃⁺)

~15-20 Cyclopropyl CH₂

Note: Data for the free base, 1-phenylcyclopropanamine, is available and provides a basis for

these expected shifts.[1]

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-3100 Medium Aromatic C-H stretch

~2800-3000 Medium
Aliphatic C-H stretch

(cyclopropyl)

~2400-2800 Broad, Strong N-H stretch (ammonium salt)

~1600, 1490, 1450 Medium-Strong Aromatic C=C bending

~1020 Medium Cyclopropyl ring vibrations

Mass Spectrometry (MS)
Technique m/z Interpretation

GC-MS 133.19
Molecular Ion (M⁺) of the free

base (C₉H₁₁N)

132 [M-H]⁺

104 Loss of C₂H₃N

Note: The molecular weight of 1-Phenylcyclopropanamine Hydrochloride is 169.65 g/mol .

[2] In mass spectrometry, the hydrochloride is often not observed, and the data reflects the free

base.

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are provided below. These are

generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 1-Phenylcyclopropanamine Hydrochloride.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide

- D₂O, or Methanol-d₄ - CD₃OD) in a clean, dry vial.
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If using a non-aqueous solvent, add a small amount of an internal standard, such as

tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Data Acquisition:

Use a standard single-pulse experiment.

Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

An acquisition time of 2-4 seconds is generally sufficient.

Use a relaxation delay of 1-2 seconds between scans.

¹³C NMR Data Acquisition:

Employ a proton-decoupled pulse sequence to simplify the spectrum.

Set the spectral width to cover all expected carbon signals (e.g., 0-160 ppm).

A longer acquisition time and a larger number of scans will be necessary compared to ¹H

NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 1-Phenylcyclopropanamine Hydrochloride with

approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and

pestle until a fine, uniform powder is obtained.

Place a portion of the powder into a pellet-forming die.

Apply pressure using a hydraulic press to form a transparent or translucent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Acquire a background spectrum of the empty sample holder to subtract from the sample

spectrum.

Mass Spectrometry (MS)
Sample Preparation for LC-MS (Electrospray Ionization - ESI):

Prepare a stock solution of 1-Phenylcyclopropanamine Hydrochloride in a suitable

solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1

mg/mL.[3]

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase

solvent.[3]

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

Transfer the filtered solution to an autosampler vial.

Data Acquisition:

The sample is introduced into the mass spectrometer via liquid chromatography.

Mass spectra are acquired in positive ion mode to detect the protonated molecule of the

free base.

The mass-to-charge ratio (m/z) of the ions is measured.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound like 1-Phenylcyclopropanamine Hydrochloride using a combination of

spectroscopic techniques.
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Workflow for Structural Elucidation of 1-Phenylcyclopropanamine Hydrochloride

Sample Information

Spectroscopic Techniques

Data Analysis
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Unknown Sample
(1-Phenylcyclopropanamine HCl)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy
(¹H and ¹³C)

Determine Molecular Formula
and Fragmentation Pattern

Identify Functional Groups
(Amine, Phenyl, etc.)

Determine Carbon-Hydrogen
Framework and Connectivity

Proposed Structure
Confirmed

Click to download full resolution via product page

A flowchart illustrating the process of structural identification using various spectroscopic

methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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